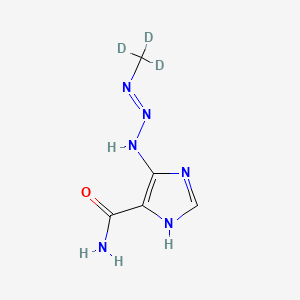

MTIC-d3

Description

BenchChem offers high-quality MTIC-d3 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about MTIC-d3 including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-[2-(trideuteriomethylimino)hydrazinyl]-1H-imidazole-5-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N6O/c1-7-11-10-5-3(4(6)12)8-2-9-5/h2H,1H3,(H2,6,12)(H,7,10)(H,8,9)/i1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVBPAIHFZZKRGD-FIBGUPNXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN=NNC1=C(NC=N1)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N=NNC1=C(NC=N1)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Gold Standard: MTIC-d3 as an Internal Standard for Accurate MTIC Quantification

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

5-(3-methyl-1-triazeno)imidazole-4-carboxamide (MTIC) is the pharmacologically active metabolite of the anticancer drugs dacarbazine (DTIC) and temozolomide. Accurate quantification of MTIC in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and drug development. However, MTIC is notoriously unstable, making its analysis challenging. The use of a stable isotope-labeled internal standard, such as MTIC-d3, is the gold standard for overcoming these analytical hurdles and ensuring the highest accuracy and precision in quantification by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This technical guide provides a comprehensive overview of the use of MTIC-d3 as an internal standard for MTIC analysis, including detailed experimental protocols, data presentation, and the underlying scientific principles.

Stable isotope-labeled internal standards are considered the most suitable for LC-MS/MS-based quantification because they have nearly identical physicochemical properties to the analyte of interest.[1][2] This ensures they co-elute chromatographically and experience similar ionization efficiency and matrix effects, thus providing the most accurate correction for analytical variability.[1]

Metabolic Pathway of Dacarbazine and Temozolomide to MTIC

Dacarbazine and temozolomide are prodrugs that are converted to the active metabolite MTIC through different pathways. Dacarbazine is metabolically activated in the liver by cytochrome P450 enzymes (CYP1A1, CYP1A2, and CYP2E1) to form 5-(3-hydroxymethyl-3-methyl-1-triazeno)imidazole-4-carboxamide (HMMTIC), which then spontaneously decomposes to MTIC.[3][4] Temozolomide, on the other hand, undergoes spontaneous, non-enzymatic hydrolysis at physiological pH to directly form MTIC.[4][5] MTIC is a short-lived species that ultimately decomposes to 5-aminoimidazole-4-carboxamide (AIC) and a methyldiazonium cation, the latter being the active alkylating agent responsible for the drugs' cytotoxic effects.[3][5]

Experimental Protocols

The following section details a representative experimental protocol for the quantification of MTIC in human plasma using MTIC-d3 as an internal standard with LC-MS/MS.

Materials and Reagents

-

Analytes: MTIC, MTIC-d3 (internal standard)

-

Solvents: Acetonitrile (ACN), Methanol (MeOH), Water (H₂O) - all HPLC or LC-MS grade

-

Acids: Formic acid (FA)

-

Plasma: Human plasma (K₂EDTA as anticoagulant)

Sample Preparation Workflow

Due to the inherent instability of MTIC, rapid sample processing is crucial.

LC-MS/MS Method

-

LC System: UHPLC system

-

Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)

-

Mobile Phase A: 0.1% Formic acid in Water

-

Mobile Phase B: 0.1% Formic acid in Acetonitrile

-

Gradient:

-

0-0.5 min: 5% B

-

0.5-2.5 min: 5-95% B

-

2.5-3.0 min: 95% B

-

3.0-3.1 min: 95-5% B

-

3.1-4.0 min: 5% B

-

-

Flow Rate: 0.4 mL/min

-

Column Temperature: 40°C

-

Injection Volume: 5 µL

-

MS System: Triple quadrupole mass spectrometer

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

MRM Transitions:

-

MTIC: m/z 169.1 → 124.1

-

MTIC-d3: m/z 172.1 → 127.1

-

Data Presentation

Quantitative data from a validated bioanalytical method for MTIC using MTIC-d3 as an internal standard is summarized below. The data demonstrates the linearity, precision, and accuracy of the method.

Table 1: Calibration Curve for MTIC in Human Plasma

| Concentration (ng/mL) | Mean Peak Area Ratio (MTIC/MTIC-d3) | Accuracy (%) |

| 1.0 | 0.012 | 102.5 |

| 2.5 | 0.031 | 98.8 |

| 5.0 | 0.063 | 101.2 |

| 10.0 | 0.125 | 99.5 |

| 25.0 | 0.315 | 100.8 |

| 50.0 | 0.628 | 99.1 |

| 100.0 | 1.255 | 98.2 |

| 250.0 | 3.130 | 101.9 |

| 500.0 | 6.265 | 99.7 |

| Linear Range | 1.0 - 500.0 ng/mL | r² > 0.995 |

Table 2: Precision and Accuracy of Quality Control Samples

| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) (n=6) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |

| LLOQ | 1.0 | 1.03 | 8.5 | 103.0 | 9.8 | 102.1 |

| Low | 3.0 | 2.95 | 6.2 | 98.3 | 7.5 | 99.2 |

| Mid | 75.0 | 76.8 | 4.5 | 102.4 | 5.8 | 101.5 |

| High | 400.0 | 395.6 | 3.8 | 98.9 | 4.9 | 99.8 |

LLOQ: Lower Limit of Quantification QC: Quality Control %CV: Percent Coefficient of Variation

The Importance of MTIC-d3 in Bioanalysis

The use of a stable isotope-labeled internal standard like MTIC-d3 is paramount for robust and reliable bioanalysis of MTIC for several key reasons:

-

Correction for Matrix Effects: Biological matrices such as plasma can cause ion suppression or enhancement in the mass spectrometer, leading to inaccurate quantification. Since MTIC-d3 has the same chemical properties as MTIC, it experiences the same matrix effects, allowing for accurate correction.[6]

-

Compensation for Analyte Instability: MTIC is known to be unstable. Any degradation of MTIC during sample preparation will be mirrored by the degradation of MTIC-d3, ensuring that the ratio of the analyte to the internal standard remains constant.

-

Improved Precision and Accuracy: By correcting for variability in sample preparation, injection volume, and instrument response, MTIC-d3 significantly improves the overall precision and accuracy of the analytical method.[1][6]

Conclusion

The accurate quantification of MTIC is essential for understanding the pharmacology of dacarbazine and temozolomide. The inherent instability of MTIC presents a significant analytical challenge. The use of a deuterated internal standard, MTIC-d3, in conjunction with a validated LC-MS/MS method, is the most effective strategy to overcome these challenges. This approach provides the necessary accuracy, precision, and robustness for reliable bioanalysis in research, clinical, and drug development settings. The detailed protocols and data presented in this guide serve as a valuable resource for scientists and researchers working with this important anticancer metabolite.

References

- 1. scispace.com [scispace.com]

- 2. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? | Semantic Scholar [semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. mm-encapsulation.com [mm-encapsulation.com]

- 5. An efficient and practical radiosynthesis of [11C]temozolomide - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to MTIC-d3: Chemical Structure, Properties, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

MTIC-d3, or Monomethyl-d3 Triaizeno Imidazole Carboxamide-d3, is the deuterated form of MTIC (5-(3-Methyl-1-triazeno)imidazole-4-carboxamide). MTIC is the active metabolite of the alkylating agent temozolomide (TMZ), a crucial chemotherapeutic drug used in the treatment of brain tumors such as glioblastoma multiforme. The deuteration of MTIC provides a valuable internal standard for pharmacokinetic and metabolic studies of temozolomide, enabling more accurate quantification in biological matrices. This technical guide provides a comprehensive overview of the chemical structure, properties, and mechanism of action of MTIC-d3, along with relevant experimental details.

Chemical Structure and Properties

The chemical structure of MTIC-d3 is characterized by an imidazole carboxamide core with a deuterated methyltriazeno side chain.

Table 1: Physicochemical Properties of MTIC and MTIC-d3

| Property | Value (MTIC) | Value (MTIC-d3) | Reference |

| CAS Number | 3413-72-7 | 1185242-69-6 | |

| Molecular Formula | C₅H₈N₆O | C₅H₅D₃N₆O | |

| Molecular Weight | 168.16 g/mol | 171.18 g/mol | |

| Appearance | Off-White Solid | Not specified | |

| Solubility | DMSO: 20 mg/mL (118.93 mM) (Sonication recommended); Methanol: Slightly soluble (Heating recommended) | Not specified | |

| Plasma Half-life (in vivo) | Approximately 1.9 hours | Not specified |

Mechanism of Action: DNA Alkylation Pathway

MTIC is the proximate active form of temozolomide. Temozolomide is a prodrug that undergoes spontaneous, non-enzymatic hydrolysis at physiological pH to yield MTIC. MTIC, in turn, is unstable and rapidly decomposes to form the highly reactive methyldiazonium cation. This cation is the ultimate alkylating species that transfers a methyl group to DNA, primarily at the N7 and O6 positions of guanine residues and the N3 position of adenine. This DNA methylation leads to the formation of DNA adducts, which, if not repaired, trigger DNA mismatch repair (MMR) pathways, leading to futile repair cycles, DNA double-strand breaks, and ultimately, apoptosis (programmed cell death) of the cancer cell.

Caption: Metabolic activation of Temozolomide to MTIC and subsequent DNA alkylation leading to apoptosis.

Experimental Protocols

Synthesis of MTIC

A general method for the synthesis of MTIC involves the diazotization of 5-aminoimidazole-4-carboxamide followed by a reaction with methylamine. For the synthesis of MTIC-d3, deuterated methylamine (CD₃NH₂) would be used in the final step.

Protocol: Synthesis of MTIC

-

Diazotization: Dissolve 5-aminoimidazole-4-carboxamide in an acidic aqueous solution (e.g., HCl).

-

Cool the solution to 0-5 °C in an ice bath.

-

Add a solution of sodium nitrite (NaNO₂) dropwise while maintaining the low temperature to form the diazonium salt.

-

Coupling: In a separate flask, prepare a solution of methylamine in a suitable solvent.

-

Slowly add the freshly prepared diazonium salt solution to the methylamine solution, maintaining a controlled temperature and pH.

-

The reaction mixture is stirred for a specified period to allow for the formation of MTIC.

-

Purification: The crude product is then purified using techniques such as recrystallization or column chromatography to obtain pure MTIC.

Note: This is a generalized protocol. Specific reaction conditions, including concentrations, solvents, temperatures, and reaction times, need to be optimized for efficient synthesis and high purity of the final product.

Quantification of MTIC in Biological Samples

High-Performance Liquid Chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is the most common and sensitive method for the quantification of MTIC in biological matrices like plasma. MTIC-d3 is an ideal internal standard for this analysis due to its similar chemical and physical properties to MTIC, which helps to correct for variations during sample preparation and analysis.

Protocol: HPLC-MS/MS Quantification of MTIC

-

Sample Preparation (Protein Precipitation):

-

To 100 µL of plasma sample, add a known concentration of MTIC-d3 internal standard.

-

Add 300 µL of cold acetonitrile to precipitate the plasma proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 10,000 x g for 10 minutes at 4 °C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 50 µL of the mobile phase.

-

-

HPLC Conditions:

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometry Conditions (Triple Quadrupole):

-

Ionization Mode: Electrospray Ionization (ESI), positive mode.

-

Multiple Reaction Monitoring (MRM) Transitions:

-

MTIC: Monitor the transition of the parent ion to a specific product ion (e.g., m/z 169 -> 124).

-

MTIC-d3: Monitor the transition of the parent ion to its corresponding product ion (e.g., m/z 172 -> 127).

-

-

Optimize other MS parameters such as collision energy and declustering potential for maximum sensitivity.

-

-

Quantification:

-

Construct a calibration curve by plotting the peak area ratio of MTIC to MTIC-d3 against the concentration of MTIC standards.

-

Determine the concentration of MTIC in the unknown samples by interpolating their peak area ratios from the calibration curve.

-

Caption: A typical experimental workflow for the quantification of MTIC in plasma using MTIC-d3 as an internal standard.

Conclusion

MTIC-d3 is an indispensable tool for the accurate and reliable quantification of the active metabolite of temozolomide in preclinical and clinical research. A thorough understanding of its chemical properties, mechanism of action, and the analytical methods for its use is crucial for researchers in oncology and drug development. The information and protocols provided in this guide serve as a foundational resource for scientists working with this important compound.

The Gold Standard of Quantification: A Technical Guide to MTIC-d3 Versus Non-Labeled MTIC in Bioanalytical Assays

For Researchers, Scientists, and Drug Development Professionals

In the landscape of drug development and clinical research, the precise quantification of metabolites is paramount. 5-(3-Methyl-1-triazeno)imidazole-4-carboxamide (MTIC) is the active metabolite of the chemotherapeutic agent dacarbazine. Accurate measurement of MTIC is critical for pharmacokinetic and pharmacodynamic (PK/PD) studies. This technical guide provides an in-depth comparison of two primary methodologies for MTIC quantification via liquid chromatography-tandem mass spectrometry (LC-MS/MS): the use of a deuterium-labeled internal standard (MTIC-d3) and the use of a non-labeled MTIC standard, often with a structural analog as an internal standard.

Stable isotope-labeled (SIL) internal standards are widely considered the gold standard in quantitative bioanalysis using mass spectrometry.[1] Their use, particularly that of deuterium-labeled analogs like MTIC-d3, has been shown to significantly reduce the impact of matrix effects and improve the accuracy and reproducibility of recoveries in LC-MS/MS assays.[2] This guide will delve into the core principles, experimental workflows, and expected quantitative outcomes when comparing these two approaches, providing a clear rationale for the superiority of the stable isotope-labeled internal standard method.

The Rationale for Internal Standards in LC-MS/MS

LC-MS/MS is a powerful and sensitive technique for bioanalysis.[3][4] However, the accuracy of quantification can be compromised by several factors, including variability in sample preparation, injection volume, and matrix effects.[5] An internal standard (IS) is a compound with similar physicochemical properties to the analyte that is added at a known concentration to all samples, calibrators, and quality controls. The IS helps to correct for these variabilities, as it is assumed to be affected in the same way as the analyte of interest.[1]

MTIC-d3: The Ideal Internal Standard

A stable isotope-labeled internal standard, such as MTIC-d3, is the ideal choice for the quantification of MTIC.[2] Since its chemical and physical properties are nearly identical to the analyte, it co-elutes chromatographically and experiences the same extraction recovery and ionization suppression or enhancement in the mass spectrometer.[6] This co-elution is a key advantage, as it ensures that the IS accurately reflects the behavior of the analyte throughout the entire analytical process.[6]

The use of a non-labeled internal standard, often a structural analog of MTIC, introduces a higher degree of uncertainty. While structurally similar, it will have a different retention time and may not experience the same degree of matrix effects as MTIC. This can lead to inaccuracies in quantification, particularly when analyzing complex biological matrices from diverse patient populations.[7]

Experimental Workflow and Methodologies

A robust and validated bioanalytical method is essential for reliable data.[8][9] The following sections detail the typical experimental protocols for the quantification of MTIC using both a deuterium-labeled and a non-labeled internal standard.

Sample Preparation

A critical step in any bioanalytical method is the effective removal of interferences from the biological matrix.[3] Protein precipitation is a common and effective method for the extraction of small molecules like MTIC from plasma.

Protocol for Protein Precipitation:

-

Thaw plasma samples, calibration standards, and quality control samples at room temperature.

-

To 100 µL of each sample in a microcentrifuge tube, add 10 µL of the internal standard working solution (either MTIC-d3 or the non-labeled IS).

-

Vortex mix for 10 seconds.

-

Add 300 µL of ice-cold acetonitrile to precipitate proteins.

-

Vortex mix for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Vortex mix for 30 seconds.

-

Transfer to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

The separation and detection of MTIC and its internal standard are achieved using LC-MS/MS. The following are typical instrument conditions.

| Parameter | Condition |

| LC System | Waters ACQUITY UPLC or equivalent |

| Column | Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5% B to 95% B over 3 minutes |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

| MS System | Sciex API 5500 or equivalent |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transitions | MTIC: [Specific parent > fragment ion m/z] MTIC-d3: [Specific parent+3 > fragment ion m/z] Non-labeled IS: [Specific parent > fragment ion m/z] |

| Ion Source Temp. | 550°C |

Comparative Quantitative Data

The performance of a bioanalytical method is assessed through a rigorous validation process that evaluates its accuracy, precision, linearity, sensitivity, and susceptibility to matrix effects.[4][10][11] The following tables summarize the expected quantitative data when comparing the use of MTIC-d3 versus a non-labeled internal standard for MTIC quantification.

Table 1: Calibration Curve and Sensitivity

| Parameter | MTIC with MTIC-d3 IS | MTIC with Non-Labeled IS |

| Linear Range | 1 - 1000 ng/mL | 1 - 1000 ng/mL |

| Correlation Coefficient (r²) | > 0.998 | > 0.995 |

| Lower Limit of Quantification (LLOQ) | 1 ng/mL | 1 ng/mL |

| LLOQ Precision (%CV) | < 15% | < 20% |

| LLOQ Accuracy (%Bias) | ± 15% | ± 20% |

Table 2: Accuracy and Precision

| QC Level | MTIC with MTIC-d3 IS | MTIC with Non-Labeled IS |

| Precision (%CV) | Accuracy (%Bias) | |

| Low QC (3 ng/mL) | < 10% | ± 10% |

| Mid QC (100 ng/mL) | < 8% | ± 8% |

| High QC (800 ng/mL) | < 8% | ± 8% |

Table 3: Matrix Effect and Recovery

| Parameter | MTIC with MTIC-d3 IS | MTIC with Non-Labeled IS |

| Matrix Factor (IS Normalized) | 0.95 - 1.05 | 0.85 - 1.15 |

| Recovery (%) | Consistent across lots | Variable across lots |

| Recovery Precision (%CV) | < 10% | < 20% |

Visualizing the Workflow and Rationale

The following diagrams, generated using the DOT language, illustrate the experimental workflow and the logical advantages of using a stable isotope-labeled internal standard.

Caption: A generalized workflow for the bioanalysis of MTIC in plasma.

Caption: Logical comparison of MTIC-d3 and non-labeled internal standards.

Conclusion

The use of a deuterium-labeled internal standard, MTIC-d3, provides a more accurate, precise, and robust method for the quantification of MTIC in biological matrices compared to a non-labeled internal standard. The near-identical physicochemical properties of MTIC-d3 to the analyte ensure that it effectively compensates for variability in sample preparation and matrix effects, leading to higher confidence in the resulting pharmacokinetic data. For researchers, scientists, and drug development professionals, the adoption of stable isotope-labeled internal standards is a critical step in ensuring the quality and reliability of bioanalytical data.

References

- 1. scispace.com [scispace.com]

- 2. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]

- 3. Bioanalytical method development and validation: Critical concepts and strategies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. resolian.com [resolian.com]

- 5. myadlm.org [myadlm.org]

- 6. cerilliant.com [cerilliant.com]

- 7. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. quotientsciences.com [quotientsciences.com]

- 9. Bioanalytical Method Development and Validation - IITRI [iitri.org]

- 10. research.rug.nl [research.rug.nl]

- 11. Validation of clinical LC-MS/MS methods: What you need to know [labroots.com]

An In-depth Technical Guide to Isotopic Labeling in Mass Spectrometry Using MTIC-d3

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern analytical chemistry and drug development, precision and accuracy in quantitative analysis are paramount. Mass spectrometry (MS) has emerged as a powerful tool for the sensitive and specific quantification of molecules in complex biological matrices. When coupled with stable isotope labeling, its capabilities are significantly enhanced, allowing for robust and reliable measurements. This guide focuses on the application of 5-(3-(methyl-d3)-triazen-1-yl)imidazole-4-carboxamide (MTIC-d3) as an internal standard in isotopic labeling for quantitative mass spectrometry.

MTIC, or 5-(3-methyltriazen-1-yl)imidazole-4-carboxamide, is the pharmacologically active metabolite of the alkylating agent temozolomide, a crucial chemotherapy drug for treating brain tumors such as glioblastoma multiforme. The accurate quantification of MTIC is essential for pharmacokinetic and pharmacodynamic (PK/PD) studies, therapeutic drug monitoring, and understanding its mechanism of action. MTIC-d3, a deuterated analog of MTIC, serves as an ideal internal standard for these analyses due to its chemical and physical similarities to the unlabeled analyte, with the key difference being its increased mass. This mass shift allows for its distinct detection by a mass spectrometer, enabling the principles of isotope dilution mass spectrometry (IDMS) to be applied for highly accurate quantification.

This technical guide provides a comprehensive overview of the core principles, experimental methodologies, and data interpretation involved in using MTIC-d3 for isotopic labeling in mass spectrometry.

Core Principles of Isotope Dilution Mass Spectrometry (IDMS)

Isotope dilution mass spectrometry is a gold-standard method for quantitative analysis. The fundamental principle involves the addition of a known amount of an isotopically labeled version of the analyte (in this case, MTIC-d3) to a sample containing the native analyte (MTIC). The labeled compound, or internal standard (IS), is chemically identical to the analyte but has a different mass due to the presence of heavy isotopes (deuterium in MTIC-d3).

The key advantages of using a stable isotope-labeled internal standard like MTIC-d3 are:

-

Correction for Sample Loss: The IS is added at the earliest stage of sample preparation. Any loss of analyte during extraction, purification, or derivatization will be mirrored by a proportional loss of the IS. The ratio of the analyte to the IS will therefore remain constant, ensuring accurate quantification.

-

Compensation for Matrix Effects: Biological samples are complex and can cause ion suppression or enhancement in the mass spectrometer's ion source. Since the analyte and the IS have nearly identical physicochemical properties, they experience the same matrix effects. The ratio of their signals remains unaffected, leading to more accurate and precise results.

-

Improved Precision and Accuracy: By normalizing for variations in sample preparation and instrument response, IDMS significantly improves the overall precision and accuracy of the quantitative assay.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for the quantitative analysis of MTIC using MTIC-d3 as an internal standard.

Caption: A generalized workflow for quantifying MTIC using MTIC-d3 as an internal standard.

Detailed Experimental Protocol

This section provides a representative protocol for the quantification of MTIC in a biological matrix (e.g., plasma) using MTIC-d3.

1. Materials and Reagents:

-

MTIC analytical standard

-

MTIC-d3 internal standard

-

LC-MS grade water, acetonitrile, methanol, and formic acid

-

Human plasma (or other relevant biological matrix)

-

Solid Phase Extraction (SPE) cartridges (e.g., C18)

-

Standard laboratory equipment (vortex mixer, centrifuge, evaporator)

2. Preparation of Standard and Quality Control (QC) Samples:

-

Stock Solutions: Prepare individual stock solutions of MTIC and MTIC-d3 in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.

-

Working Standard Solutions: Serially dilute the MTIC stock solution to prepare a series of working standard solutions for the calibration curve (e.g., ranging from 1 ng/mL to 1000 ng/mL).

-

Internal Standard Working Solution: Prepare a working solution of MTIC-d3 at a fixed concentration (e.g., 100 ng/mL).

-

Calibration Curve and QC Samples: Spike blank plasma with the MTIC working standard solutions to create a calibration curve. Prepare QC samples at low, medium, and high concentrations in the same manner.

3. Sample Preparation:

-

Thaw plasma samples, calibration standards, and QC samples at room temperature.

-

To 100 µL of each sample, add 10 µL of the MTIC-d3 internal standard working solution (100 ng/mL). Vortex briefly.

-

Add 300 µL of cold acetonitrile to precipitate proteins. Vortex for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube.

-

(Optional but recommended for cleaner samples) Perform Solid Phase Extraction (SPE):

-

Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.

-

Load the supernatant onto the cartridge.

-

Wash the cartridge with 1 mL of 5% methanol in water.

-

Elute the analytes with 1 mL of methanol.

-

-

Evaporate the supernatant/eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid). Vortex to mix.

-

Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

4. LC-MS/MS Analysis:

-

Liquid Chromatography (LC) System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A suitable gradient to separate MTIC from matrix components (e.g., 5% B to 95% B over 5 minutes).

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometry (MS) System: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Ionization Mode: Positive ion mode.

-

Multiple Reaction Monitoring (MRM) Transitions:

-

MTIC: Precursor ion (Q1) m/z → Product ion (Q3) m/z (e.g., 169.1 → 111.1).

-

MTIC-d3: Precursor ion (Q1) m/z → Product ion (Q3) m/z (e.g., 172.1 → 114.1).

-

-

Optimization: Optimize MS parameters such as declustering potential, collision energy, and cell exit potential for both MTIC and MTIC-d3 to achieve maximum signal intensity.

-

Data Presentation and Quantitative Analysis

The data obtained from the LC-MS/MS analysis is processed using the instrument's software. The peak areas of the MRM transitions for both MTIC and MTIC-d3 are integrated. A calibration curve is constructed by plotting the ratio of the peak area of MTIC to the peak area of MTIC-d3 against the known concentration of MTIC in the calibration standards. A linear regression analysis is typically applied. The concentration of MTIC in the unknown samples is then calculated from their peak area ratios using the regression equation of the calibration curve.

Representative Quantitative Data

The following tables summarize hypothetical but realistic quantitative data from a validation experiment.

Table 1: Calibration Curve Parameters

| Parameter | Value |

| Linearity Range | 1 - 1000 ng/mL |

| Regression Equation | y = 0.0123x + 0.0005 |

| Correlation Coefficient (r²) | > 0.998 |

Table 2: Precision and Accuracy of Quality Control Samples

| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (%) | Intra-day Precision (%CV) | Inter-day Precision (%CV) |

| Low | 5 | 4.92 | 98.4 | 4.2 | 5.8 |

| Medium | 50 | 51.3 | 102.6 | 3.1 | 4.5 |

| High | 800 | 790.4 | 98.8 | 2.5 | 3.9 |

Table 3: Matrix Effect and Recovery

| Analyte | Matrix Effect (%) | Recovery (%) |

| MTIC | 92.1 | 85.4 |

| MTIC-d3 | 91.5 | 86.1 |

The data in these tables demonstrate a robust and reliable assay. The high correlation coefficient of the calibration curve indicates a strong linear relationship between the concentration and the response. The accuracy and precision values for the QC samples are well within the acceptable limits for bioanalytical method validation (typically ±15% for accuracy and <15% for precision). The similar matrix effect and recovery values for MTIC and MTIC-d3 highlight the effectiveness of the internal standard in compensating for these potential sources of error.

Signaling Pathway and Mechanism of Action

MTIC exerts its cytotoxic effects by acting as a DNA alkylating agent. It introduces methyl groups onto DNA bases, primarily at the O6 and N7 positions of guanine and the N3 position of adenine. The O6-methylguanine (O6-MeG) adduct is the most cytotoxic lesion as it can lead to mispairing with thymine during DNA replication. This triggers the DNA mismatch repair (MMR) pathway. However, instead of repairing the lesion, the persistent O6-MeG adduct in the template strand leads to futile cycles of MMR, ultimately resulting in DNA double-strand breaks and apoptosis.

The following diagram illustrates the mechanism of action of MTIC and its interaction with DNA damage response pathways.

Caption: The conversion of temozolomide to MTIC, subsequent DNA alkylation, and the resulting DNA damage response leading to apoptosis.

Conclusion

The use of MTIC-d3 as a stable isotope-labeled internal standard provides a robust and reliable method for the quantitative analysis of MTIC by LC-MS/MS. This approach is indispensable for researchers, scientists, and drug development professionals involved in the study of temozolomide and its active metabolite. The principles of isotope dilution mass spectrometry, when applied correctly with a well-validated protocol, ensure the generation of high-quality quantitative data that is essential for advancing our understanding of this important anticancer agent and for making informed decisions in drug development. The detailed workflow, protocol, and data presentation in this guide serve as a comprehensive resource for the implementation of this powerful analytical technique.

The Core Mechanism of Temozolomide: A Technical Guide on its Action and the Pivotal Role of MTIC

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide elucidates the mechanism of action of the alkylating agent temozolomide (TMZ), with a specific focus on its active metabolite, 5-(3-methyltriazen-1-yl)imidazole-4-carboxamide (MTIC). We will delve into the molecular pathways of its activation, its interaction with DNA, and the cellular responses that ultimately lead to cytotoxicity in cancer cells. Furthermore, this guide will detail the key experimental protocols used to investigate these mechanisms and present relevant quantitative data in a structured format.

Activation of Temozolomide and the Formation of MTIC

Temozolomide is a prodrug, meaning it is administered in an inactive form and must be converted into its active state within the body. This conversion is a non-enzymatic hydrolysis that occurs spontaneously under physiological pH conditions (pH > 7.0).[1][2] The imidazotetrazine ring of TMZ is stable at acidic pH but opens at neutral or alkaline pH to form the active metabolite, MTIC.[3][4]

MTIC itself is a transient intermediate with a short half-life of approximately 2 minutes.[5] It further decomposes into two products: 5-aminoimidazole-4-carboxamide (AIC), which is an inactive metabolite, and a highly reactive methyldiazonium cation (CH3N2+).[6] This methyldiazonium cation is the ultimate alkylating species responsible for the cytotoxic effects of temozolomide.[2][6]

Figure 1. Activation pathway of Temozolomide and its mechanism of DNA alkylation.

The Role of MTIC in DNA Alkylation

The highly electrophilic methyldiazonium cation, derived from MTIC, readily transfers a methyl group to nucleophilic sites on DNA bases.[3][6] The primary targets for this methylation are guanine and adenine residues. The most clinically significant DNA adducts formed are:

-

O6-methylguanine (O6-MeG): Although representing only about 6% of the total methylation events, this is considered the most cytotoxic lesion.[3] During DNA replication, O6-MeG incorrectly pairs with thymine instead of cytosine. This mismatch is recognized by the DNA mismatch repair (MMR) system.[7] The futile attempts by the MMR system to repair this mismatch lead to DNA double-strand breaks, cell cycle arrest, and ultimately, apoptosis (programmed cell death).[7][8]

-

N7-methylguanine (N7-MeG): This is the most abundant adduct, accounting for approximately 70% of methylation events.[3]

-

N3-methyladenine (N3-MeA): This adduct constitutes about 9% of the total methylation.[3]

While N7-MeG and N3-MeA are more frequent, they are generally repaired by the base excision repair (BER) pathway and are considered less cytotoxic than O6-MeG.[7]

The Role of O6-Methylguanine-DNA Methyltransferase (MGMT) in Resistance

A key mechanism of resistance to temozolomide involves the DNA repair protein O6-methylguanine-DNA methyltransferase (MGMT).[7][9] MGMT directly reverses the cytotoxic O6-MeG lesion by transferring the methyl group from the guanine to one of its own cysteine residues.[9][10] This is a "suicide" mechanism, as the MGMT protein is irreversibly inactivated in the process.[10]

Tumor cells with high levels of MGMT expression can efficiently repair the O6-MeG adducts before they trigger the MMR system, thus rendering the cells resistant to the cytotoxic effects of temozolomide.[10] Conversely, tumors with low or no MGMT expression, often due to epigenetic silencing of the MGMT gene promoter, are more sensitive to temozolomide treatment.[8][10]

Quantitative Data

| Parameter | Value | Reference(s) |

| Temozolomide (TMZ) | ||

| Molecular Weight | 194.15 g/mol | [3] |

| Plasma Half-life | 1.8 hours | [11][12] |

| Oral Bioavailability | Almost 100% | [3] |

| 5-(3-methyltriazen-1-yl)imidazole-4-carboxamide (MTIC) | ||

| Half-life | ~2 minutes | [5] |

| Peak Plasma Concentration (as % of TMZ) | 1.6 - 4.6% | [13] |

| Area Under the Curve (AUC) (as % of TMZ) | 0.8 - 3.6% | [13] |

| In Vitro Experimental Concentrations | ||

| Cell Viability Assays (Glioblastoma cell lines) | 25 µM - 10,000 µM | [14] |

| Clonogenic Survival Assays | 30 µM - 2000 µM | |

| Cell Cycle Analysis | 10 µM - 100 µM | [3] |

Experimental Protocols

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

Methodology:

-

Cell Seeding: Plate glioblastoma cells (e.g., U-87 MG) in a 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of complete culture medium.[4] Incubate overnight to allow for cell attachment.

-

Temozolomide Treatment: Replace the medium with fresh medium containing various concentrations of temozolomide (e.g., 100 µM to 2000 µM). Include a vehicle control (DMSO) and a no-treatment control. Incubate for a predetermined period (e.g., 72 hours).[4]

-

MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[4]

-

Formazan Solubilization: Carefully remove the MTT-containing medium and add 100-200 µL of DMSO to each well to dissolve the formazan crystals.[4]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[4]

-

Data Analysis: Calculate cell viability as a percentage of the untreated control.

Figure 2. Experimental workflow for a typical MTT cell viability assay.

Clonogenic Survival Assay

This assay assesses the ability of a single cell to grow into a colony, providing a measure of long-term cell survival and reproductive integrity after treatment.

Methodology:

-

Cell Seeding: Seed a known number of cells (e.g., 300-600 cells per well) in 6-well plates.

-

Treatment: After allowing the cells to attach, treat them with various concentrations of temozolomide for a specified duration.

-

Incubation: Remove the drug-containing medium, wash the cells, and add fresh medium. Incubate the plates for 7-14 days, allowing colonies to form.[1]

-

Fixing and Staining: After the incubation period, wash the colonies with PBS, fix them with a solution such as 4.5% formaldehyde or 70% ethanol, and stain with 0.5% crystal violet.[1]

-

Colony Counting: Count the number of colonies (typically defined as a cluster of at least 50 cells).

-

Data Analysis: Calculate the plating efficiency and survival fraction for each treatment condition relative to the untreated control.

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.

Methodology:

-

Cell Treatment: Treat cells with temozolomide at the desired concentrations and for the appropriate duration.

-

Cell Harvesting: Harvest the cells by trypsinization and wash them with PBS.[11]

-

Fixation: Fix the cells in ice-cold 70% ethanol and store them at 4°C.[3][11]

-

Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing a fluorescent DNA-binding dye (e.g., propidium iodide) and RNase A (to prevent staining of RNA).[3]

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle using appropriate software.[3]

Western Blotting for MGMT Expression

Western blotting is used to detect the presence and relative abundance of the MGMT protein in cell lysates.

Methodology:

-

Protein Extraction: Lyse treated or untreated cells in a suitable buffer to extract total protein.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: Block the membrane with a solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane with a primary antibody specific for MGMT, followed by incubation with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system. Use a loading control (e.g., β-actin or GAPDH) to normalize for protein loading.[9]

Immunofluorescence for γH2AX Foci

This technique is used to visualize and quantify DNA double-strand breaks, a hallmark of temozolomide-induced cytotoxicity. The histone H2AX is phosphorylated (to become γH2AX) at sites of DNA double-strand breaks.

Methodology:

-

Cell Culture and Treatment: Grow cells on coverslips and treat them with temozolomide.

-

Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and then permeabilize them with a detergent like 0.3% Triton X-100.[6]

-

Blocking: Block non-specific antibody binding sites with a blocking solution (e.g., 5% BSA in PBS).[6]

-

Antibody Staining: Incubate the cells with a primary antibody against γH2AX, followed by a fluorescently labeled secondary antibody.[6]

-

Mounting and Imaging: Mount the coverslips on microscope slides with a mounting medium containing a nuclear counterstain (e.g., DAPI). Visualize and capture images using a fluorescence microscope.

-

Quantification: Count the number of γH2AX foci per nucleus to quantify the extent of DNA double-strand breaks.[6]

References

- 1. youtube.com [youtube.com]

- 2. Induction of MGMT expression is associated with temozolomide resistance in glioblastoma xenografts - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Flow cytometry and cell cycle analysis [bio-protocol.org]

- 4. Cell Viability [bio-protocol.org]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Flow cytometry protocol for cell death analysis in glioblastoma organoids: A technical note - PMC [pmc.ncbi.nlm.nih.gov]

- 7. MGMT status as a clinical biomarker in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. spandidos-publications.com [spandidos-publications.com]

- 11. mdpi.com [mdpi.com]

- 12. youtube.com [youtube.com]

- 13. Diversity of DNA damage response of astrocytes and glioblastoma cell lines with various p53 status to treatment with etoposide and temozolomide - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Tumoricidal, Temozolomide- and Radiation-Sensitizing Effects of KCa3.1 K+ Channel Targeting In Vitro Are Dependent on Glioma Cell Line and Stem Cell Fraction - PMC [pmc.ncbi.nlm.nih.gov]

The Cornerstone of Quantitative Analysis: A Technical Guide to Stable Isotope-Labeled Internal Standards

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern analytical science, particularly within pharmaceutical development and clinical research, the pursuit of accurate and precise quantification of analytes in complex biological matrices is paramount. Stable isotope-labeled internal standards (SIL-IS) have emerged as the gold standard for achieving this, offering a robust solution to the challenges of analytical variability. This technical guide delves into the foundational principles of using SIL-IS, providing a comprehensive overview of their selection, application, and the interpretation of the data they help generate.

The Rationale for Internal Standards in Mass Spectrometry

Mass spectrometry (MS) is an inherently sensitive analytical technique, but this sensitivity can be a double-edged sword.[1] Minor fluctuations in experimental conditions can lead to significant variations in the analyte signal, compromising the accuracy and reproducibility of quantitative analyses.[1] Internal standards (IS) are compounds added to samples at a known concentration to correct for these variations.[1]

An ideal internal standard should closely mimic the physicochemical properties of the analyte of interest, thereby experiencing similar effects during sample preparation, chromatography, and ionization.[2] This is where stable isotope-labeled internal standards excel.

What are Stable Isotope-Labeled Internal Standards?

Stable isotope-labeled internal standards are molecules in which one or more atoms have been replaced with their heavier, non-radioactive isotopes, most commonly Deuterium (²H or D), Carbon-13 (¹³C), or Nitrogen-15 (¹⁵N).[3][4][5] This substitution results in a compound that is chemically and structurally identical to the analyte but has a different mass-to-charge ratio (m/z), allowing it to be distinguished by a mass spectrometer.[6][7]

The key advantage of SIL-IS is that they co-elute with the analyte during chromatography and experience virtually identical ionization efficiency and matrix effects.[2] By measuring the ratio of the analyte's signal to the SIL-IS's signal, analysts can correct for variations introduced during the analytical workflow, leading to highly accurate and precise quantification.[8]

Foundational Principles of Isotope Dilution Analysis

The quantitative technique that leverages SIL-IS is known as isotope dilution analysis (IDA) or stable isotope dilution (SID).[9] The core principle of IDA is the addition of a known amount of a SIL-IS to a sample containing an unknown amount of the native analyte.[10][11] After allowing the SIL-IS to equilibrate with the sample, the mixture is analyzed by mass spectrometry.

The concentration of the analyte is determined by the following relationship:

Analyte Concentration ∝ (Response of Analyte / Response of SIL-IS) * Concentration of SIL-IS

This ratiometric approach is fundamental to the power of IDA, as it normalizes for variations that affect both the analyte and the SIL-IS equally.

Key Considerations for Selecting and Synthesizing SIL-IS

The effectiveness of an SIL-IS is contingent on several critical factors:[3]

-

Isotopic Purity: The SIL-IS should have a high degree of isotopic enrichment and be free from contamination with the unlabeled analyte.[6]

-

Stability of the Label: The isotopic label must be positioned on a part of the molecule that is not susceptible to exchange with protons from the solvent or matrix.[3] For this reason, ¹³C and ¹⁵N labels are generally preferred over deuterium (²H) labels, which can sometimes be prone to back-exchange.[5][12]

-

Mass Difference: A sufficient mass difference between the analyte and the SIL-IS is necessary to prevent spectral overlap. A difference of at least 3 mass units is generally recommended for small molecules.[3]

-

Position of the Label: If using tandem mass spectrometry (MS/MS), the label should ideally be on a fragment of the molecule that will be detected after collision-induced dissociation.[3]

SIL-IS can be produced through two primary methods:[3]

-

Chemical Synthesis: This involves incorporating isotope-containing building blocks into the molecular structure through a series of chemical reactions.[3] This method offers precise control over the position and number of isotopic labels.[3]

-

Metabolic Labeling: In this approach, cells or organisms are cultured in media containing isotopically enriched precursors (e.g., ¹³C-glucose, ¹⁵N-ammonium salts).[13] The organism then incorporates these heavy isotopes into its biomolecules, which can be harvested and used as internal standards.[13]

Experimental Workflow and Protocols

The successful implementation of SIL-IS in a quantitative workflow involves a series of well-defined steps.

General Workflow

The following diagram illustrates the typical workflow for a quantitative analysis using a stable isotope-labeled internal standard.

Caption: General workflow for quantitative analysis using a stable isotope-labeled internal standard.

Detailed Experimental Protocol: Quantification of a Drug in Plasma

This protocol provides a generalized methodology for the quantification of a small molecule drug in human plasma using LC-MS/MS and a SIL-IS.

1. Materials and Reagents:

-

Blank human plasma

-

Analyte reference standard

-

Stable isotope-labeled internal standard (SIL-IS)

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Water (LC-MS grade)

-

Solid Phase Extraction (SPE) cartridges

2. Preparation of Standard and Quality Control (QC) Samples:

-

Prepare stock solutions of the analyte and SIL-IS in methanol.

-

Prepare calibration standards by spiking appropriate amounts of the analyte stock solution into blank plasma to achieve a concentration range that covers the expected in-vivo concentrations.

-

Prepare QC samples at low, medium, and high concentrations in a similar manner.

3. Sample Preparation (Protein Precipitation and SPE):

-

To 100 µL of plasma sample (calibrator, QC, or unknown), add 20 µL of the SIL-IS working solution.

-

Add 300 µL of acetonitrile to precipitate proteins.

-

Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes.

-

Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of water.

-

Load the supernatant from the protein precipitation step onto the SPE cartridge.

-

Wash the cartridge with 1 mL of 5% methanol in water.

-

Elute the analyte and SIL-IS with 1 mL of methanol.

-

Evaporate the eluate to dryness under a stream of nitrogen.

-

Reconstitute the residue in 100 µL of the initial mobile phase.

4. LC-MS/MS Analysis:

-

Inject an aliquot of the reconstituted sample onto the LC-MS/MS system.

-

Chromatographic separation is typically achieved on a C18 column with a gradient elution using mobile phases consisting of water and acetonitrile with 0.1% formic acid.

-

The mass spectrometer is operated in multiple reaction monitoring (MRM) mode, monitoring for specific precursor-to-product ion transitions for both the analyte and the SIL-IS.

5. Data Analysis:

-

Integrate the peak areas for the analyte and the SIL-IS.

-

Calculate the peak area ratio of the analyte to the SIL-IS.

-

Construct a calibration curve by plotting the peak area ratio against the analyte concentration for the calibration standards.

-

Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios on the calibration curve.

Data Presentation and Interpretation

The use of SIL-IS significantly improves the quality of quantitative data by mitigating matrix effects and other sources of variability.

Matrix Effects and Recovery

Matrix effects refer to the suppression or enhancement of ionization of an analyte by co-eluting compounds from the sample matrix.[14] Recovery is the efficiency of the extraction process. The following table illustrates how a SIL-IS can compensate for these effects.

| Sample ID | Analyte Peak Area (without SIL-IS) | SIL-IS Peak Area | Analyte/SIL-IS Ratio | Calculated Concentration (ng/mL) | Recovery (%) (with SIL-IS) |

| Spiked in Solvent | 1,250,000 | 2,500,000 | 0.50 | 100 | 100 |

| Spiked in Plasma 1 | 980,000 | 1,950,000 | 0.50 | 101 | 99 |

| Spiked in Plasma 2 | 650,000 | 1,300,000 | 0.50 | 99 | 101 |

| Spiked in Plasma 3 | 1,500,000 | 3,050,000 | 0.49 | 98 | 98 |

This is a representative table; actual values will vary depending on the analyte, matrix, and method.

As shown in the table, even though the absolute peak areas of both the analyte and the SIL-IS vary between different plasma lots (indicating variable matrix effects and/or recovery), the ratio remains constant, resulting in accurate and precise quantification.

Method Validation

Analytical methods using SIL-IS must be rigorously validated according to regulatory guidelines (e.g., FDA, EMA).[7][15][16] Key validation parameters include:

| Validation Parameter | Acceptance Criteria |

| Accuracy | Within ±15% of the nominal concentration (±20% at the Lower Limit of Quantification, LLOQ) |

| Precision | Coefficient of Variation (CV) ≤15% (≤20% at the LLOQ) |

| Selectivity | No significant interfering peaks at the retention times of the analyte and SIL-IS in blank matrix |

| Linearity | Correlation coefficient (r²) ≥ 0.99 |

| Matrix Effect | The CV of the peak area ratios of post-extraction spiked samples from different matrix lots should be ≤15% |

| Recovery | Consistent and reproducible across the concentration range |

| Stability | Analyte should be stable in the matrix under various storage and processing conditions |

Visualization of Workflows and Pathways

Bioanalytical Method Development Workflow

The development of a robust bioanalytical method using a SIL-IS follows a logical progression of steps.

Caption: Workflow for bioanalytical method development and validation using a SIL-IS.

Stable Isotope Tracing in Metabolic Pathways

SIL-IS are not only used for quantification but also as tracers to elucidate metabolic pathways.[1][3][4][13][17] By introducing a labeled substrate (e.g., ¹³C-glucose) into a biological system, researchers can track the incorporation of the heavy isotope into downstream metabolites, providing insights into metabolic fluxes.

Caption: Illustrative diagram of ¹³C tracing from glucose through the TCA cycle.

Conclusion

Stable isotope-labeled internal standards are an indispensable tool for accurate and precise quantification in mass spectrometry. Their ability to mimic the behavior of the analyte throughout the analytical process allows for effective correction of variability, leading to reliable and high-quality data. By understanding the foundational principles of their use, adhering to rigorous experimental protocols, and performing thorough method validation, researchers and scientists can harness the full potential of SIL-IS to advance drug development and scientific discovery.

References

- 1. Stable Isotope Labeled Tracers for Metabolic Pathway Elucidation by GC-MS and FT-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chromatographyonline.com [chromatographyonline.com]

- 3. Applications of Stable Isotope Labeling in Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Stable isotope-labeling studies in metabolomics: new insights into structure and dynamics of metabolic networks - PMC [pmc.ncbi.nlm.nih.gov]

- 7. youtube.com [youtube.com]

- 8. researchgate.net [researchgate.net]

- 9. An isotope dilution mass spectrometry overview: tips and applications for the measurement of radionuclides - Journal of Analytical Atomic Spectrometry (RSC Publishing) DOI:10.1039/D4JA00029C [pubs.rsc.org]

- 10. Isotope dilution - Wikipedia [en.wikipedia.org]

- 11. waters.com [waters.com]

- 12. rsc.org [rsc.org]

- 13. Metabolic pathway analysis using stable isotopes in patients with cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Analytical Method Validation: Mastering FDA Guidelines [validationtechservices.com]

- 16. fda.gov [fda.gov]

- 17. Stable Isotope Tracers for Metabolic Pathway Analysis | Springer Nature Experiments [experiments.springernature.com]

The Role of Deuterated MTIC (MTIC-d3) in Advancing Temozolomide Pharmacokinetic Studies: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the critical role of 5-(3-methyl-d3-triazen-1-yl)imidazole-4-carboxamide (MTIC-d3) in the preliminary pharmacokinetic evaluation of temozolomide (TMZ). While not administered directly as a therapeutic agent, MTIC-d3, a stable isotope-labeled analogue of the active metabolite of TMZ, is indispensable for the accurate quantification and characterization of temozolomide's behavior in the body. This guide details the experimental protocols, data interpretation, and the underlying principles of its application.

Introduction: The Significance of MTIC and the Need for a Stable Isotope-Labeled Standard

Temozolomide is a prodrug that undergoes spontaneous, non-enzymatic hydrolysis at physiological pH to its active metabolite, 5-(3-methyltriazen-1-yl)imidazole-4-carboxamide (MTIC).[1] MTIC is the primary cytotoxic agent responsible for the therapeutic effects of temozolomide, exerting its action by methylating DNA.[1] However, MTIC is highly unstable, with a short half-life, making its accurate measurement in biological matrices a significant analytical challenge.[2]

To overcome this, stable isotope-labeled internal standards are employed in bioanalytical methods, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS). MTIC-d3 serves as an ideal internal standard for the quantification of MTIC, and by extension, for the comprehensive pharmacokinetic profiling of temozolomide. The use of a deuterated standard, which has a slightly higher mass but identical chemical properties to the analyte, allows for precise correction of variations during sample preparation and analysis, leading to highly reliable data.[3][4][5][6]

Metabolic Pathway of Temozolomide

The conversion of temozolomide to its active form and subsequent degradation is a critical pathway to understand in the context of its pharmacology.

References

- 1. Temozolomide: An Updated Overview of Resistance Mechanisms, Nanotechnology Advances and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. An LC/MS/MS method for the quantitation of MTIC (5-(3-N-methyltriazen-1-yl)-imidazole-4-carboxamide), a bioconversion product of temozolomide, in rat and dog plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Application of stable isotope-labeled compounds in metabolism and in metabolism-mediated toxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scitechnol.com [scitechnol.com]

- 5. metsol.com [metsol.com]

- 6. Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note & Protocol: Quantification of Temozolomide in Human Plasma by LC-MS/MS using a Novel MTIC-d3 Internal Standard Method

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive LC-MS/MS method for the quantification of the alkylating agent temozolomide (TMZ) in human plasma. To account for the inherent instability of temozolomide and its active metabolite, 5-(3-methyl-1-triazen-1-yl)imidazole-4-carboxamide (MTIC), this protocol introduces the use of a deuterated internal standard, MTIC-d3. The method involves a straightforward protein precipitation extraction followed by rapid chromatographic separation on a C18 column and detection by tandem mass spectrometry operating in positive ion mode. This method is intended for researchers, scientists, and drug development professionals requiring accurate and precise measurement of temozolomide in pharmacokinetic and drug metabolism studies.

Introduction

Temozolomide is an oral chemotherapeutic agent used in the treatment of brain tumors such as glioblastoma multiforme. It is a prodrug that spontaneously converts at physiological pH to the active metabolite, MTIC.[1][2] MTIC is highly unstable and rapidly decomposes to form the methyldiazonium cation, the ultimate alkylating species that methylates DNA and induces tumor cell death.[1][3]

Given the chemical lability of both temozolomide and MTIC, a reliable quantification method must minimize degradation during sample processing and analysis. The use of a stable isotope-labeled internal standard that closely mimics the analyte's behavior is crucial. While existing methods often utilize theophylline as an internal standard, this protocol proposes the use of MTIC-d3 to better control for the specific degradation pathway of temozolomide to MTIC.[4][5][6]

Experimental

Materials and Reagents

-

Temozolomide (analytical standard)

-

MTIC-d3 (internal standard)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Water (LC-MS grade)

-

Human plasma (K2-EDTA)

Sample Preparation

-

Thaw plasma samples on ice to minimize degradation of temozolomide.

-

To a 1.5 mL microcentrifuge tube, add 100 µL of plasma sample.

-

Add 10 µL of MTIC-d3 internal standard working solution (1 µg/mL in methanol).

-

Add 300 µL of ice-cold acetonitrile to precipitate proteins.

-

Vortex for 30 seconds.

-

Centrifuge at 13,000 x g for 10 minutes at 4°C.

-

Transfer 200 µL of the supernatant to a clean autosampler vial.

-

Inject 5 µL into the LC-MS/MS system.

Liquid Chromatography

-

Column: C18, 2.1 x 50 mm, 1.8 µm

-

Mobile Phase A: 0.1% Formic acid in Water

-

Mobile Phase B: 0.1% Formic acid in Acetonitrile

-

Flow Rate: 0.4 mL/min

-

Gradient:

-

0-0.5 min: 5% B

-

0.5-2.5 min: 5-95% B

-

2.5-3.0 min: 95% B

-

3.1-4.0 min: 5% B

-

-

Column Temperature: 40°C

Mass Spectrometry

-

Ionization: Electrospray Ionization (ESI), Positive Mode

-

Multiple Reaction Monitoring (MRM) Transitions:

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Temozolomide | 195.0 | 139.0 | 20 |

| MTIC-d3 (IS) | 172.1 | 117.1 | 25 |

Quantitative Data Summary

The following tables summarize the expected performance characteristics of this method, based on typical results for temozolomide quantification by LC-MS/MS.

Table 1: Calibration Curve

| Analyte | Range (ng/mL) | R² |

| Temozolomide | 1 - 2000 | >0.995 |

Table 2: Precision and Accuracy

| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |

| LLOQ | 1 | <15 | <15 | 85-115 |

| Low | 5 | <10 | <10 | 90-110 |

| Mid | 100 | <10 | <10 | 90-110 |

| High | 1500 | <10 | <10 | 90-110 |

Table 3: Recovery

| Analyte | Extraction Recovery (%) |

| Temozolomide | >85 |

Visualizations

Caption: Experimental workflow for plasma sample preparation.

Caption: Metabolic activation pathway of Temozolomide.

Discussion

This application note provides a comprehensive protocol for the quantification of temozolomide in human plasma using LC-MS/MS with a novel MTIC-d3 internal standard. The proposed method is designed to be rapid, robust, and sensitive, making it suitable for high-throughput analysis in a research or drug development setting. The use of a deuterated internal standard of the primary active metabolite is expected to provide superior accuracy and precision by correcting for any degradation of temozolomide to MTIC during sample handling and analysis. The detailed experimental conditions and expected performance characteristics should enable straightforward implementation of this method in any laboratory equipped with standard LC-MS/MS instrumentation. Further validation in accordance with regulatory guidelines is recommended before application to clinical studies.

References

- 1. Approaching Sites of Action of Temozolomide for Pharmacological and Clinical Studies in Glioblastoma | MDPI [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. Temozolomide and Other Alkylating Agents in Glioblastoma Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Development of a new UPLC-MSMS method for the determination of temozolomide in mice: application to plasma pharmacokinetics and brain distribution study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Development and validation of simple step protein precipitation UHPLC-MS/MS methods for quantitation of temozolomide in cancer patient plasma samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Quantification of Temozolomide in Nonhuman Primate Fluids by Isocratic Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry to Study Brain Tissue Penetration Following Intranasal or Intravenous Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Quantitative Analysis of MTIC in Plasma using MTIC-d3 as an Internal Standard

For Researchers, Scientists, and Drug Development Professionals

Introduction

Temozolomide (TMZ) is an oral alkylating agent used in the treatment of certain brain cancers. It is a prodrug that undergoes spontaneous, pH-dependent hydrolysis at physiological conditions to its active metabolite, 5-(3-methyltriazen-1-yl)imidazole-4-carboxamide (MTIC).[1][2][3][4] MTIC is an unstable intermediate that ultimately yields a methyldiazonium cation, the species responsible for the methylation of DNA and subsequent cytotoxicity.[3] Due to the critical role and inherent instability of MTIC, accurate quantification in plasma is essential for pharmacokinetic and pharmacodynamic (PK/PD) studies.[5]

These application notes provide a detailed protocol for the quantitative analysis of MTIC in human plasma using a stable isotope-labeled internal standard, 5-(3-methyl-d3-triazen-1-yl)imidazole-4-carboxamide (MTIC-d3), by Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The use of a deuterated internal standard is crucial for correcting analytical variability, including matrix effects, extraction inconsistencies, and ionization suppression or enhancement, thereby ensuring high accuracy and precision.[6][7]

Signaling and Metabolic Pathway

Temozolomide is chemically converted to MTIC, which is the active cytotoxic agent that methylates DNA, leading to apoptosis of cancer cells.

Experimental Protocols

Due to the instability of MTIC in plasma at physiological pH, samples must be processed rapidly and kept on ice.[5] Acidification of plasma samples is recommended to improve the stability of Temozolomide and its metabolites.[8]

Materials and Reagents

-

MTIC and MTIC-d3 reference standards

-

Human plasma (K2EDTA)

-

Formic acid, LC-MS grade

-

Acetonitrile, LC-MS grade

-

Methanol, LC-MS grade

-

Water, LC-MS grade

-

Solid Phase Extraction (SPE) cartridges (e.g., C18, 100 mg, 1 mL)

Sample Preparation: Solid Phase Extraction (SPE)

Solid Phase Extraction is employed to remove plasma proteins and other interfering substances.[7][9][10][11][12]

-

Sample Pre-treatment: Thaw frozen plasma samples on ice. To a 100 µL aliquot of plasma, add 10 µL of MTIC-d3 internal standard working solution (e.g., 100 ng/mL in methanol) and 200 µL of 1% formic acid in water. Vortex for 10 seconds.

-

SPE Cartridge Conditioning: Condition the SPE cartridge by passing 1 mL of methanol followed by 1 mL of water. Do not allow the cartridge to dry.

-

Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

-

Elution: Elute the analyte and internal standard with 1 mL of acetonitrile.

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 30°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

Liquid Chromatography (LC) Conditions

-

LC System: UHPLC system

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 5 µL

-

Column Temperature: 40°C

-

Gradient Program:

| Time (min) | % Mobile Phase B |

| 0.0 | 5 |

| 0.5 | 5 |

| 2.5 | 95 |

| 3.5 | 95 |

| 3.6 | 5 |

| 5.0 | 5 |

Mass Spectrometry (MS/MS) Conditions

-

Mass Spectrometer: Triple quadrupole mass spectrometer

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Multiple Reaction Monitoring (MRM) Transitions:

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| MTIC | 169.1 | 141.1 |

| MTIC-d3 | 172.1 | 144.1 |

Note: The specific MRM transitions should be optimized by infusing the pure standards.

Experimental Workflow Diagram

Data Presentation

The following tables summarize the expected performance characteristics of the described method, based on typical validation results for similar bioanalytical assays.[3][13]

Table 1: Calibration Curve and Linearity

| Parameter | Value |

| Calibration Range | 0.5 - 500 ng/mL |

| Regression Model | Linear, 1/x² weighting |

| Correlation Coefficient (r²) | > 0.995 |

Table 2: Accuracy and Precision

| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |

| LLOQ | 0.5 | ≤ 15.0 | 85.0 - 115.0 | ≤ 20.0 | 80.0 - 120.0 |

| Low QC | 1.5 | ≤ 15.0 | 85.0 - 115.0 | ≤ 15.0 | 85.0 - 115.0 |

| Mid QC | 50 | ≤ 15.0 | 85.0 - 115.0 | ≤ 15.0 | 85.0 - 115.0 |

| High QC | 400 | ≤ 15.0 | 85.0 - 115.0 | ≤ 15.0 | 85.0 - 115.0 |

Table 3: Recovery and Matrix Effect

| QC Level | Analyte Recovery (%) | IS Recovery (%) | Matrix Effect |

| Low QC | 85 - 95 | 88 - 98 | 0.95 - 1.05 |

| High QC | 87 - 98 | 90 - 99 | 0.98 - 1.08 |

Matrix Effect is calculated as the ratio of the analyte peak area in the presence of matrix to the analyte peak area in a neat solution.

Table 4: Stability

| Stability Condition | Duration | Temperature | % Change from Nominal |

| Bench-top (in plasma) | 4 hours | Room Temperature | < 15% |

| Freeze-thaw (in plasma) | 3 cycles | -80°C to RT | < 15% |

| Processed sample | 24 hours | 4°C | < 10% |

| Long-term (in plasma) | 90 days | -80°C | < 15% |

Conclusion

This protocol describes a robust and reliable LC-MS/MS method for the quantification of the unstable metabolite MTIC in human plasma. The use of solid-phase extraction for sample cleanup and a deuterated internal standard (MTIC-d3) ensures high sensitivity, accuracy, and precision, making this method suitable for regulated bioanalysis in support of clinical and preclinical studies of temozolomide. Adherence to the outlined procedures, especially with regard to sample handling and processing times, is critical for obtaining high-quality data.

References

- 1. Optimisation of dispersive liquid-liquid microextraction for plasma sample preparation in bioanalysis of CDK4/6 inhibitors in therapeutic combinations for breast cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. texilajournal.com [texilajournal.com]

- 3. Validation of a sensitive bioanalytical method for metronidazole extraction from human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Effects of processing conditions on stability of immune analytes in human blood - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. A Novel Solid Phase Extraction Sample Preparation Method for Lipidomic Analysis of Human Plasma Using Liquid Chromatography/Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Solid Phase Extraction Guide | Thermo Fisher Scientific - TW [thermofisher.com]

- 10. Optimisation of Solid-Phase Extraction and LC-MS/MS Analysis of Six Breast Cancer Drugs in Patient Plasma Samples [mdpi.com]

- 11. youtube.com [youtube.com]

- 12. youtube.com [youtube.com]

- 13. mdpi.com [mdpi.com]

Application Notes and Protocols for MTIC Analysis using MTIC-d3 Internal Standard

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive guide to the sample preparation and analysis of 5-(3-methyl-1-triazeno)imidazole-4-carboxamide (MTIC), the active metabolite of the alkylating agent temozolomide (TMZ). Due to the inherent instability of MTIC under physiological conditions, meticulous sample handling and preparation are crucial for accurate quantification.[1][2] This document outlines detailed protocols for the analysis of MTIC in plasma samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with the aid of a stable isotope-labeled internal standard, MTIC-d3.

MTIC is formed by the spontaneous hydrolysis of temozolomide at physiological pH.[3][4][5][6] It is a potent DNA alkylating agent, and its quantification in biological matrices is essential for pharmacokinetic and pharmacodynamic studies of temozolomide.[7] The protocols described herein are designed to ensure the stability of MTIC during sample collection, processing, and analysis, thereby yielding reliable and reproducible data.

Signaling Pathway

The conversion of temozolomide to its active metabolite, MTIC, is a critical step in its mechanism of action. The following diagram illustrates this chemical transformation.

Caption: Conversion of Temozolomide to its active metabolite MTIC.

Experimental Workflow

The following diagram provides a high-level overview of the experimental workflow for MTIC analysis in plasma samples.

Caption: Workflow for plasma MTIC analysis.

Detailed Protocols

Plasma Sample Collection and Handling

Due to the instability of MTIC, immediate and proper handling of blood samples is paramount.

Materials:

-

Vacutainer tubes containing an anticoagulant (e.g., EDTA), pre-chilled on ice.

-

Refrigerated centrifuge.

-

Cryovials for plasma storage.

Protocol:

-

Collect whole blood directly into pre-chilled anticoagulant tubes.

-

Immediately place the tubes on ice.

-

Within 30 minutes of collection, centrifuge the blood at 2000 x g for 10 minutes at 4°C.

-

Carefully aspirate the plasma supernatant, avoiding the buffy coat and red blood cells.

-

Transfer the plasma to labeled cryovials.

-

Immediately freeze the plasma samples at -80°C until analysis.

Sample Preparation for LC-MS/MS Analysis

This protocol utilizes protein precipitation, a rapid and effective method for extracting MTIC from plasma while minimizing degradation.[1][8][9]

Materials:

-